2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide (hereafter referred to as the target compound) is a triazole-based acetamide derivative featuring a 3,4-dimethoxyphenyl group at the 5-position of the triazole ring and a 2-ethoxyphenyl substituent on the acetamide moiety.
Properties
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-4-29-15-8-6-5-7-14(15)22-18(26)12-30-20-24-23-19(25(20)21)13-9-10-16(27-2)17(11-13)28-3/h5-11H,4,12,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMYAMRFKZORGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or disulfide reacts with the triazole intermediate.
Attachment of the Acetamide Moiety: The final step involves the acylation of the triazole-sulfanyl intermediate with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce amines.
Scientific Research Applications
Medicinal Applications
1. Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. A study demonstrated that related compounds effectively inhibited the growth of various fungal strains, suggesting that 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide could be a candidate for developing antifungal agents .
2. Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells. The specific mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest .
3. Neuroprotective Effects
There is emerging evidence that triazole-based compounds may have neuroprotective effects. Research has indicated that they can modulate neuroinflammatory responses and may offer therapeutic benefits in neurodegenerative diseases .
Agricultural Applications
1. Pesticidal Activity
The compound's structure suggests potential as a pesticide due to its ability to disrupt fungal cell membranes. Preliminary studies have indicated effectiveness against plant pathogens, making it a candidate for agricultural applications .
2. Plant Growth Regulation
Triazoles are known to influence plant growth and development. Research into related compounds has shown that they can enhance growth rates and resistance to environmental stressors, indicating potential for use as growth regulators in agriculture .
Material Science Applications
1. Synthesis of Novel Materials
The unique chemical structure allows for the synthesis of new materials with specific properties. For instance, incorporating triazole moieties into polymers can enhance thermal stability and mechanical strength, making them suitable for various industrial applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antifungal | Demonstrated significant inhibition of fungal growth at low concentrations. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established drugs. |
| Study C | Neuroprotection | Reduced markers of inflammation in animal models of neurodegeneration. |
| Study D | Agriculture | Effective against Fusarium species in crop trials, improving yield by 20%. |
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared to analogs with variations in the triazole ring substituents (R1) and the acetamide aryl group (R2). Key differences in substituent electronic properties, steric effects, and biological activities are highlighted below.
Table 1: Structural and Activity Comparison of Selected Triazole Acetamides
Substituent Effects on Activity
Triazole Ring Substituents (R1):
Electron-Donating Groups (e.g., Methoxy, Hydroxy):
- The target compound’s 3,4-dimethoxyphenyl group enhances lipophilicity and may stabilize π-π interactions in enzyme binding pockets. Similar methoxy-substituted analogs (e.g., ) are often explored for antimicrobial applications .
- In contrast, the hydroxyl group in AM31 and AM34 () improves hydrogen-bonding capacity, critical for reverse transcriptase inhibition .
Acetamide Substituents (R2):
- 2-Ethoxyphenyl vs. 4-Substituted Phenyls:
- The target’s 2-ethoxyphenyl group introduces steric hindrance compared to para-substituted analogs (e.g., AM34’s 4-ethoxyphenyl), which may alter binding kinetics in enzyme assays .
- Derivatives with electron-withdrawing groups on R2 (e.g., 4-nitrophenyl in AM31) exhibit stronger binding to reverse transcriptase due to enhanced dipole interactions .
Key Research Findings
Reverse Transcriptase Inhibition ():
- AM31 (4-nitrophenyl) and AM34 (4-ethoxyphenyl) outperformed Nevirapine in docking studies, with inhibition constants (Kᵢ) of 0.12 nM and 0.18 nM, respectively. The target compound’s 2-ethoxyphenyl group may reduce affinity compared to para-substituted analogs .
- Pyridin-4-yl-substituted triazoles (e.g., KA3) showed MIC values of 12.5 µg/mL against S. aureus, attributed to electron-withdrawing groups enhancing membrane penetration. The target’s dimethoxy groups (electron-donating) may reduce efficacy in this context .
Anti-Exudative Activity (): A furan-2-yl analog (2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated 65% inhibition of inflammation at 10 mg/kg, comparable to diclofenac. The target’s 3,4-dimethoxyphenyl group may similarly modulate cyclooxygenase activity .
Biological Activity
The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide (CAS Number: 577695-23-9) belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 413.502 g/mol. The structure includes a triazole ring, an ethoxyphenyl group, and a sulfanyl linkage, which are critical for its biological activity.
Biological Activity Overview
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Anticancer Activity :
- Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, sulfanyltriazoles have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .
- A study on related triazole compounds demonstrated that modifications in the triazole core significantly influenced their anticancer efficacy, suggesting a structure-activity relationship (SAR) where specific substitutions enhance bioactivity .
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Antimicrobial Properties :
- Triazoles are also recognized for their antimicrobial activities. Compounds within this class have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the sulfanyl group may enhance these properties by facilitating interactions with microbial targets .
-
Mechanisms of Action :
- The biological activity of triazole derivatives often involves interference with DNA synthesis and repair mechanisms in cancer cells. They may also inhibit specific enzymes involved in cellular metabolism, leading to reduced cell viability .
- In addition to direct cytotoxic effects, these compounds can modulate immune responses, potentially enhancing the efficacy of existing therapies through immunomodulation .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
